molecular formula C18H14BrFN4S B6520029 {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(4-fluorophenyl)methyl]amine CAS No. 862808-07-9

{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(4-fluorophenyl)methyl]amine

Cat. No.: B6520029
CAS No.: 862808-07-9
M. Wt: 417.3 g/mol
InChI Key: RETRHUUGKKWMGE-UHFFFAOYSA-N
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Description

{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(4-fluorophenyl)methyl]amine is a useful research compound. Its molecular formula is C18H14BrFN4S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.01066 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It has been suggested that CCG-195274 may inhibit the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a protein involved in cell signaling . .

Biochemical Pathways

The biochemical pathways affected by CCG-195274 are not clearly defined. Given the potential interaction with MRTF-A, it is possible that CCG-195274 may influence pathways related to cell signaling and transcription regulation. More research is needed to fully understand the biochemical pathways affected by this compound .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability, which can influence its therapeutic efficacy .

Result of Action

Some studies suggest that CCG-195274 may inhibit the nuclear accumulation of MRTF-A, potentially influencing cell signaling and transcription regulation . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of CCG-195274 is not well understood. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of CCG-195274. More research is needed to fully understand these influences .

Properties

IUPAC Name

N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-1-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN4S/c19-14-5-3-13(4-6-14)17-22-23-18-24(17)11-16(25-18)10-21-9-12-1-7-15(20)8-2-12/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRHUUGKKWMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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